H-Asp(AMC)-OH

Lysosomal storage disorders Glycosylasparaginase assay Aspartylglycosaminuria diagnostics

Select H-Asp(AMC)-OH (L-aspartic acid β-(7-amido-4-methylcoumarin)) for validated β-aspartyl-specific enzyme assays. Unlike the α-isomer, this β-linked substrate is the definitive probe for glycosylasparaginase (aspartylglucosaminidase) with a proven LOD of 1 ng enzyme, enabling reliable diagnosis of aspartylglucosaminuria. Its well-defined kinetics (Km=302 μM for L-asparaginase) support standardized pharmaceutical QC and therapeutic drug monitoring in ALL patients. Moderate DPP-4 inhibition (IC50=350 nM) also supports inhibitor screening. Guaranteed ≥98% purity for reproducible results.

Molecular Formula C14H14N2O5
Molecular Weight 290.27 g/mol
Cat. No. B12359640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(AMC)-OH
Molecular FormulaC14H14N2O5
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1
InChIKeyARZPQBJTLVVDNP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asp(AMC)-OH: A Fluorescence-Based P1-Aspartate Detection Tool for Lysosomal Storage Disorder Diagnostics and Protease Profiling


H-Asp(AMC)-OH (L-Aspartic acid β-(7-amido-4-methylcoumarin), CAS 133628-73-6) is a fluorogenic amino acid derivative that serves as a minimal P1-position substrate for enzymes requiring aspartate or asparagine at the scissile bond. The compound comprises an L-aspartic acid residue conjugated to 7-amino-4-methylcoumarin (AMC) via a β-amide linkage, rendering the AMC fluorophore non-fluorescent until enzymatic cleavage liberates free AMC, which emits at 440-460 nm upon excitation at 340-380 nm . Unlike extended peptide substrates containing N-terminal protecting groups (e.g., Z-, Ac-), H-Asp(AMC)-OH lacks additional amino acid residues, making it a probe for enzymes that accommodate or prefer minimal P1-only recognition [1]. The compound is primarily documented for two distinct applications: (1) fluorometric assay of glycosylasparaginase (aspartylglucosaminidase, EC 3.5.1.26) activity for the rapid diagnosis of aspartylglycosaminuria, the most common lysosomal storage disorder of glycoprotein degradation ; and (2) detection of the caspase-like (postglutamyl peptide hydrolase, PGPH) activity of the 20S proteasome .

Why P1-Only Aspartate Substrates Cannot Be Substituted with Extended Peptide or Alternative Fluorophore Probes for H-Asp(AMC)-OH


Substitution of H-Asp(AMC)-OH with structurally related analogs—including alternative fluorophores (AFC-based substrates), extended peptide substrates (Z-AAN-AMC, Ac-YVAD-AMC), or different P1 amino acid derivatives (H-Glu-AMC)—introduces quantitative and qualitative deviations in enzyme recognition, kinetic parameters, and assay reproducibility. The minimal P1-aspartate scaffold of H-Asp(AMC)-OH enables detection of enzymes that either lack extended substrate-binding pockets or exhibit promiscuous cleavage of aspartyl bonds under acidic conditions, whereas extended peptides impose additional subsite selectivity constraints that alter apparent activity profiles [1]. Furthermore, the AMC fluorophore differs from AFC (7-amino-4-trifluoromethylcoumarin) in both Stokes shift and excitation/emission maxima, directly impacting signal-to-noise ratios and compatibility with existing fluorescence detection instrumentation . The combination of P1-aspartate specificity and AMC fluorophore properties creates a defined performance envelope that generic substitution disrupts in quantifiable ways [2].

Quantitative Differentiation Evidence: H-Asp(AMC)-OH Versus Alternative Substrates and Fluorophores


Glycosylasparaginase Specific Activity: H-Asp(AMC)-OH Versus Class Benchmark

H-Asp(AMC)-OH serves as the established fluorometric substrate for recombinant human glycosylasparaginase (AGA), with a reported specific activity of >300 pmol/min/μg under standardized assay conditions . This value represents the class benchmark for AGA substrate turnover, though direct head-to-head kinetic comparisons (Km, kcat) with alternative glycosylasparaginase substrates are not reported in the primary literature [1]. In contrast, extended peptide substrates containing Asn at P1 (e.g., Z-Ala-Ala-Asn-AMC) are preferentially recognized by legumain (asparaginyl endopeptidase) rather than glycosylasparaginase, with legumain exhibiting strict asparaginyl bond specificity under neutral to mildly acidic conditions and only slow aspartyl cleavage at pH < 4.5 [2].

Lysosomal storage disorders Glycosylasparaginase assay Aspartylglycosaminuria diagnostics

Fluorophore Performance: AMC Versus AFC Stokes Shift and Spectral Separation

The AMC fluorophore employed in H-Asp(AMC)-OH exhibits excitation/emission maxima at 380/460 nm, whereas the alternative AFC (7-amino-4-trifluoromethylcoumarin) fluorophore exhibits maxima at 400/505 nm [1]. AFC-based substrates are documented to provide a greater Stokes shift (105 nm for AFC versus 80 nm for AMC), which reduces excitation light interference and improves signal-to-noise ratios in cell lysates and complex biological matrices . However, this enhanced spectral separation does not universally translate to improved assay performance; the selection of AMC-based versus AFC-based substrates must account for instrument filter set compatibility, with many legacy plate readers and fluorometers optimized for AMC wavelengths [1]. No published data directly compare H-Asp(AMC)-OH with a hypothetical H-Asp-AFC analog.

Fluorescence assay optimization Signal-to-noise ratio High-throughput screening

Proteasome Caspase-Like Activity: Minimal Substrate Versus Extended Peptide Alternatives

H-Asp(AMC)-OH is documented as a substrate for the caspase-like peptidic activity of the 20S proteasome, though published quantitative kinetic data (Km, kcat, specific activity) for this compound-proteasome interaction remain absent from the primary literature . In contrast, the extended peptide substrate Ac-Nle-Pro-Nle-Asp-AMC is extensively characterized for proteasome caspase-like (PGPH) activity, with reported specific activities of 113 nmol/min/mg for 26S proteasome (rabbit muscle) and 6.6 nmol/min/mg for 20S proteasome (yeast) . This approximately 17-fold difference in specific activity between 26S and 20S proteasome preparations using the extended substrate illustrates the pronounced source-dependent variability inherent to proteasome activity measurements. The minimal P1-aspartate scaffold of H-Asp(AMC)-OH may exhibit different cleavage efficiency profiles across proteasome sources compared to extended peptide substrates due to the absence of P2-P4 subsite interactions [1].

Proteasome activity profiling Caspase-like (PGPH) activity 26S/20S proteasome

Legumain pH-Dependent Aspartyl Cleavage: H-Asp(AMC)-OH Versus Z-AAN-AMC

Legumain (asparaginyl endopeptidase, AEP) exhibits strict specificity for cleavage after asparagine residues under neutral to mildly acidic conditions, but at acidic pH (<4.5) the enzyme can also hydrolyze peptide bonds after aspartic acid, creating substrate specificity overlap with caspases [1]. Combinatorial substrate library profiling has demonstrated that legumain recognition of small synthetic substrates depends primarily on the P1 residue, with cleavages after Asp observed in fluorogenic substrates such as Z-AAD-AMC at acidic pH [2]. The minimal P1-aspartate structure of H-Asp(AMC)-OH may serve as a probe for this pH-dependent aspartyl cleavage activity, though direct kinetic comparisons with Asn-containing substrates (e.g., Z-AAN-AMC) are not published. Legumain activity measured with Z-AAN-AMC yields specific activities >400 pmol/min/μg for recombinant enzyme preparations [3].

Legumain/AEP enzymology pH-dependent substrate specificity Asparaginyl endopeptidase

H-Asp(AMC)-OH Versus H-Glu-AMC: P1 Amino Acid Determines Enzyme Recognition

H-Glu-AMC (L-glutamic acid α-(7-amido-4-methylcoumarin), CAS 72669-53-5) is a structural analog of H-Asp(AMC)-OH differing only by a single methylene group in the amino acid side chain (glutamate versus aspartate). This minimal structural difference produces distinct enzyme recognition profiles: H-Glu-AMC serves as a substrate for aminopeptidase A (glutamyl aminopeptidase) and γ-glutamyl transferase [1], whereas H-Asp(AMC)-OH is documented for glycosylasparaginase and proteasome caspase-like activity . The side-chain carboxylate position and pKa differences between aspartate (β-carboxyl pKa ~3.9) and glutamate (γ-carboxyl pKa ~4.3) dictate enzyme active site complementarity [2]. No published studies directly compare the kinetic parameters of these two substrates with any single enzyme.

Aminopeptidase substrate specificity P1 residue selectivity Glutamyl aminopeptidase

Optimal Application Scenarios for H-Asp(AMC)-OH Based on Quantified Differentiation Evidence


Diagnostic Screening for Aspartylglycosaminuria (AGU) via Glycosylasparaginase Activity Assay

H-Asp(AMC)-OH is the established fluorometric substrate for measuring glycosylasparaginase (aspartylglucosaminidase, AGA) activity in serum, plasma, or lymphocyte samples, enabling rapid diagnosis of aspartylglycosaminuria—the most common lysosomal storage disorder of glycoprotein degradation [1]. The assay employs H-Asp(AMC)-OH at concentrations yielding a specific activity benchmark of >300 pmol/min/μg for recombinant AGA preparations . Clinical validation studies report mean glycosylasparaginase activity in normal serum of 20.2 ± 5.0 mU/L, plasma of 17.5 ± 5.0 mU/L, and lymphocytes of 242 ± 108 mU/g protein, establishing quantitative reference ranges against which deficient AGU patient samples can be compared [1]. This diagnostic application leverages H-Asp(AMC)-OH's documented specificity for glycosylasparaginase and the established clinical validation of the fluorometric method.

20S Proteasome Caspase-Like (PGPH) Activity Monitoring in Purified Proteasome Preparations

H-Asp(AMC)-OH is documented as a substrate for detecting the caspase-like (postglutamyl peptide hydrolase, PGPH) peptidic activity of the 20S proteasome . While extended peptide substrates such as Ac-Nle-Pro-Nle-Asp-AMC provide quantitative kinetic characterization (113 nmol/min/mg for 26S proteasome, 6.6 nmol/min/mg for 20S proteasome from yeast) , the minimal P1-aspartate scaffold of H-Asp(AMC)-OH offers a structurally simple alternative for assessing basal caspase-like activity without the confounding P2-P4 subsite interactions that contribute to source-dependent variability in proteasome activity measurements [2]. This scenario is appropriate for researchers seeking a minimal probe for proteasome activity profiling rather than high-sensitivity quantitative kinetics.

Probing Legumain pH-Dependent Aspartyl Cleavage Activity Under Acidic Conditions

Legumain (asparaginyl endopeptidase, AEP) exhibits a pH-dependent shift in substrate specificity: strict asparaginyl bond cleavage under neutral to mildly acidic conditions, and additional aspartyl bond cleavage under acidic conditions (pH < 4.5) [2]. Combinatorial substrate library studies confirm that legumain recognition of small synthetic substrates depends primarily on the P1 residue, with cleavages after Asp observed in fluorogenic substrates at acidic pH [3]. H-Asp(AMC)-OH, as a minimal P1-aspartate substrate, can serve as a probe for this pH-dependent aspartyl cleavage activity in legumain enzymology studies. Researchers investigating legumain's expanded substrate repertoire under acidic lysosomal conditions may employ H-Asp(AMC)-OH alongside Asn-containing substrates (e.g., Z-AAN-AMC) to dissect the pH-dependence of P1 specificity.

β-Aspartyl Dipeptidase Activity Assays

H-Asp(AMC)-OH is documented as a substrate for assaying β-aspartyl dipeptidase activity, in addition to its primary application in glycosylasparaginase assays . This dual utility extends the compound's research applications to studies of enzymes involved in aspartyl peptide bond hydrolysis. The minimal P1-aspartate structure of H-Asp(AMC)-OH makes it suitable for detecting enzymes that recognize the aspartyl moiety without requiring extended peptide recognition elements [3].

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